Ethyl 2-(3-bromophenyl)acrylate
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Overview
Description
Ethyl 2-(3-bromophenyl)acrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylic acid and contains a bromine atom attached to the phenyl ring
Preparation Methods
Ethyl 2-(3-bromophenyl)acrylate can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ethyl 2-(3-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of ethyl 2-(3-aminophenyl)acrylate. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3-bromophenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromophenyl)acrylate involves its interaction with various molecular targets and pathways. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds.
Comparison with Similar Compounds
Ethyl 2-(3-bromophenyl)acrylate can be compared with other similar compounds, such as ethyl 3-(2-bromophenyl)acrylate and ethyl 2-(bromomethyl)acrylate . These compounds share similar structural features but differ in the position of the bromine atom or the presence of additional functional groups. The unique reactivity and applications of this compound make it distinct from these related compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and researchers.
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
ethyl 2-(3-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-3-14-11(13)8(2)9-5-4-6-10(12)7-9/h4-7H,2-3H2,1H3 |
InChI Key |
CSFMXHRAFHAKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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